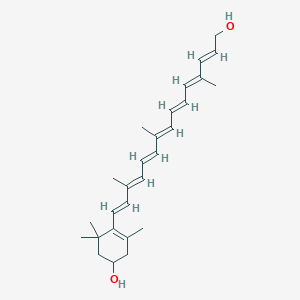
Galloxanthin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Galloxanthin is a natural product found in Coturnix japonica, Rosa foetida, and Plecoglossus altivelis with data available.
常见问题
Basic Research Questions
Q. What spectroscopic methods are most effective for characterizing Galloxanthin’s structural properties?
- Methodological Answer : UV-Vis spectroscopy (to identify absorbance maxima indicative of conjugated double bonds), NMR (for detailed structural elucidation of substituents and stereochemistry), and mass spectrometry (for molecular weight confirmation and fragmentation patterns) are standard. Ensure purity via HPLC prior to analysis. Cross-reference with published spectral libraries for carotenoids like fucoxanthin .
Q. How should researchers design initial experiments to isolate this compound from natural sources?
- Methodological Answer : Use solvent extraction (e.g., acetone or ethanol) optimized via factorial design to maximize yield. Centrifugation and column chromatography (e.g., silica gel or C18 reverse-phase) can separate this compound from co-extracted pigments. Validate each step with TLC or HPLC .
Q. What statistical approaches are recommended for preliminary bioactivity screening of this compound?
- Methodological Answer : Employ dose-response assays (e.g., IC50 calculations for antioxidant activity) with triplicate measurements. Use ANOVA to compare treatment groups, followed by post-hoc tests (e.g., Tukey’s HSD). Report confidence intervals and effect sizes to contextualize significance .
Advanced Research Questions
Q. How can contradictory findings about this compound’s oxidative stability in different solvent systems be resolved?
- Methodological Answer : Conduct controlled stability studies under varying conditions (pH, light, temperature) using accelerated degradation protocols. Analyze degradation products via LC-MS and compare kinetics using Arrhenius modeling. Reconcile discrepancies by standardizing solvent purity and oxygen levels, as minor impurities can catalyze oxidation .
Q. What strategies optimize this compound’s bioavailability in in vivo models without altering its native structure?
- Methodological Answer : Use nanoencapsulation (e.g., liposomes or chitosan nanoparticles) to enhance solubility. Validate encapsulation efficiency via spectrophotometry and in vitro release studies. For in vivo testing, employ pharmacokinetic models (e.g., non-compartmental analysis) to assess bioavailability metrics like AUC and Cmax .
Q. How should researchers address variability in this compound’s reported bioactivity across cell lines?
- Methodological Answer : Standardize cell culture conditions (e.g., passage number, serum concentration) and include positive controls (e.g., ascorbic acid for antioxidant assays). Perform transcriptomic or metabolomic profiling to identify cell line-specific pathways influencing bioactivity. Use meta-analysis to aggregate data from multiple studies and identify confounding variables .
Q. Experimental Design & Data Validation
Q. What criteria define rigorous experimental replication in this compound research?
- Methodological Answer : Replicate experiments across independent batches (biological replicates) and within batches (technical replicates). Use blinded analysis to reduce bias. For synthetic studies, report yields, purity, and spectroscopic data for all batches. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Q. How can computational modeling complement experimental studies on this compound’s interaction with biological targets?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to receptors like PPAR-γ. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Compare computational and experimental ΔG values to refine force field parameters .
Q. Handling Literature Gaps & Contradictions
Q. What systematic review protocols are recommended to synthesize fragmented data on this compound’s ecological roles?
- Methodological Answer : Follow PRISMA guidelines for literature screening. Use tools like Covidence to manage data extraction. Categorize studies by ecosystem (marine vs. terrestrial) and organism type. Perform heterogeneity analysis to identify sources of variation (e.g., sampling methods) and apply GRADE criteria to assess evidence quality .
Q. How should researchers navigate conflicting hypotheses about this compound’s photoprotective mechanisms?
- Methodological Answer : Design comparative studies using knockout mutants (e.g., algal strains lacking this compound) to isolate its role. Pair in vitro ROS scavenging assays with in situ fluorescence quenching measurements. Use time-resolved spectroscopy to track energy dissipation pathways .
Q. Data Presentation & Reproducibility
Q. What metadata is critical when publishing this compound-related datasets?
- Methodological Answer : Include raw spectral files (e.g., .jdx for NMR), instrument parameters (e.g., HPLC gradient profiles), and biological source details (e.g., organism taxonomy, collection location). For computational data, provide input files and software versions. Use repositories like Zenodo or Figshare for long-term access .
Q. How can researchers ensure methodological transparency in this compound synthesis protocols?
属性
分子式 |
C27H38O2 |
|---|---|
分子量 |
394.6 g/mol |
IUPAC 名称 |
4-[(1E,3E,5E,7E,9E,11E,13E)-15-hydroxy-3,7,12-trimethylpentadeca-1,3,5,7,9,11,13-heptaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C27H38O2/c1-21(11-7-8-12-22(2)15-10-18-28)13-9-14-23(3)16-17-26-24(4)19-25(29)20-27(26,5)6/h7-17,25,28-29H,18-20H2,1-6H3/b8-7+,13-9+,15-10+,17-16+,21-11+,22-12+,23-14+ |
InChI 键 |
NHPUPPMAMNMMMG-JNOJMRGUSA-N |
手性 SMILES |
CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/CO)/C)/C |
规范 SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CCO)C)C |
同义词 |
galloxanthin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















